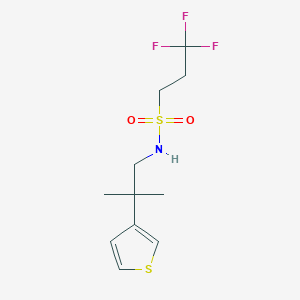

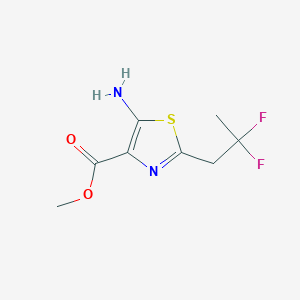

3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, common name, CAS number, and structural formula. It may also include the type of compound (organic, inorganic, etc.) and its role or use .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and steps involved in the synthesis .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This includes understanding the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships

A study by Tucker et al. (1988) explores the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, with a focus on antiandrogen activity. This research is relevant as it includes the preparation and testing of sulfones and sulfoxides, related to trifluoromethyl derivatives like 3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide (Tucker, Crook, & Chesterson, 1988).

Synthesis of Chiral Pyrrolidin-3-ones

Králová et al. (2019) describe the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, leading to the formation of pyrrolidin-3-ones. This study contributes to understanding the synthesis pathways involving sulfonamides, which could include compounds similar to this compound (Králová, Maloň, Pospíšil, & Soural, 2019).

Sulfonamides as Terminators of Cationic Cyclisations

The study by Haskins and Knight (2002) highlights the use of trifluoromethanesulfonic (triflic) acid as a catalyst in cyclisations of homoallylic sulfonamides to form pyrrolidines. This research contributes to understanding the role of sulfonamides, like the one , in chemical reactions (Haskins & Knight, 2002).

Generation of Polyfluoroalkyl Derivatives

Funabiki et al. (1998) discuss the generation of polyfluoro-1-(tosyloxy)prop-1-enyllithiums and their reaction with various electrophiles. This study is relevant to the understanding of chemical reactions involving polyfluoroalkyl derivatives, which are structurally similar to the compound (Funabiki, Ohtsuki, Ishihara, & Yamanaka, 1998).

Stereocontrolled Access to Epoxides

Shimizu, Sugiyama, and Fujisawa (1996) achieved highly stereocontrolled access to trifluoro-2,3-epoxypropane using lipase-mediated kinetic resolution. The study provides insights into the synthesis processes involving trifluoromethyl compounds (Shimizu, Sugiyama, & Fujisawa, 1996).

Development of Sulfonated Poly(arylene Ether Sulfone)s

Research by Bae, Miyatake, and Watanabe (2009) on sulfonated poly(arylene ether sulfone)s containing fluorenyl groups for fuel-cell applications is relevant. These sulfonated block copolymers exhibit properties like high proton conductivity, which could be of interest in the context of compounds like this compound (Bae, Miyatake, & Watanabe, 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3,3,3-trifluoro-N-(2-methyl-2-thiophen-3-ylpropyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO2S2/c1-10(2,9-3-5-18-7-9)8-15-19(16,17)6-4-11(12,13)14/h3,5,7,15H,4,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHUPPZJUMYPNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)CCC(F)(F)F)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2763442.png)

![1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2763443.png)

![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate](/img/structure/B2763445.png)

![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7H-purine](/img/structure/B2763446.png)

![1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2763453.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2763456.png)

![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)